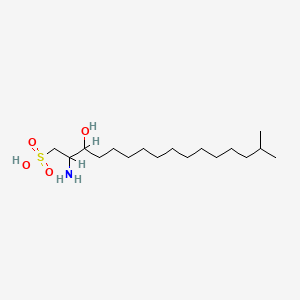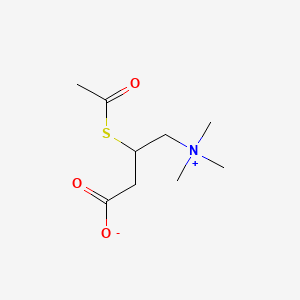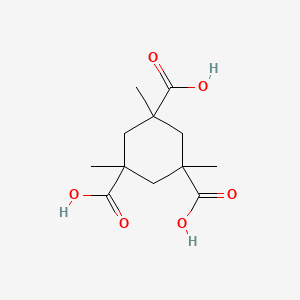
cis,cis-1,3,5-Trimethylcyclohexan-1,3,5-tricarbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid and its derivatives involves several steps, starting from cyclohexane-1,3,5-tricarboxylic acid. Structural studies using two-dimensional NMR spectroscopy in conjunction with X-ray crystallography have shown that these molecules adopt a chair conformation in solution. All the carboxyl groups in the unmodified acid and all the methoxycarbonyl groups in its trimethyl ester occupy equatorial positions. However, in alkylated derivatives, these functionalities occupy axial positions (Chan et al., 1991).
Molecular Structure Analysis
The molecular structure of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid is characterized by a cyclohexane ring with three methyl groups and three carboxylic acid groups attached to it. The chair conformation and the position of the substituents (equatorial or axial) significantly affect the molecule's reactivity and physical properties. This structure facilitates specific interactions in crystal lattices and solution, impacting the compound's chemical reactivity and applications.
Chemical Reactions and Properties
Chemical reactions involving cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid often leverage its carboxylic acid groups and the conformational stability provided by the cyclohexane ring. These reactions include esterification, amidation, and complexation with metals, leading to a variety of derivatives with potential applications in materials science and catalysis. The compound's ability to form stable chelating structures with metals has been explored for creating novel ligands for radiopharmaceuticals (Bowen et al., 1996).
Wissenschaftliche Forschungsanwendungen
Molekularerkennungsuntersuchungen
cis,cis-1,3,5-Trimethylcyclohexan-1,3,5-tricarbonsäure: wird in molekularen Erkennungsuntersuchungen eingesetzt, da sie mehrere Wasserstoffbrückenbindungen bilden kann . Diese Eigenschaft macht sie zu einem exzellenten Kandidaten für die Entwicklung neuer molekularer Rezeptoren, die spezifisch an bestimmte Substrate binden können. Dies ist entscheidend für die Entwicklung von Sensoren und selektiven Katalysatoren.
Chirales Hilfsmittel für die asymmetrische Synthese
Die Verbindung dient als chirales Hilfsmittel in der asymmetrischen Synthese . Sie wird verwendet, um Chiralität bei Radikaladditionen, Allylierungen und Annulationsreaktionen zu induzieren, die grundlegende Prozesse bei der Herstellung optisch aktiver Verbindungen sind. Diese Verbindungen sind in der Pharmaindustrie und der Agrochemie von Bedeutung, da die Chiralität die Wirksamkeit des Wirkstoffs beeinflussen kann.
Referenzsubstanz für Arzneimittelverunreinigungen
In der pharmazeutischen Forschung wird This compound als Referenzsubstanz für Arzneimittelverunreinigungen verwendet . Sie hilft bei der Identifizierung und Quantifizierung von Verunreinigungen während des Arzneimittelherstellungsprozesses, um die Reinheit und Sicherheit pharmazeutischer Produkte zu gewährleisten.
Biomedizinisches Reagenz
Diese Verbindung wird auch als Reagenz in der biomedizinischen Forschung verwendet . Ihre strukturelle Komplexität ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was die Untersuchung biochemischer Pfade und die Entdeckung therapeutischer Ziele unterstützt.
Katalyse
This compound: wird als potenzieller Ligand in der Katalyse untersucht . Ihre mehreren Carbonsäuregruppen können mit Metallzentren koordinieren und so Komplexe bilden, die verschiedene chemische Reaktionen katalysieren können, darunter auch solche, die für die grüne Chemie und nachhaltige Prozesse von Bedeutung sind.
Wirkmechanismus
Target of Action
It is known to be a versatile molecule used in molecular recognition studies .
Mode of Action
It is used as a building block for the construction of synthetic molecular clefts, which are interesting as synthetic receptors .
Result of Action
It is known that the compound is used in molecular recognition studies and as a building block for synthetic molecular clefts .
Biochemische Analyse
Biochemical Properties
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound’s interactions with enzymes and proteins are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which facilitate the formation of stable complexes .
Cellular Effects
The effects of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity. These interactions often result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes .
Transport and Distribution
The transport and distribution of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Eigenschaften
IUPAC Name |
1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHPGZNOIYGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





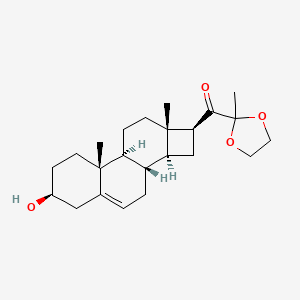
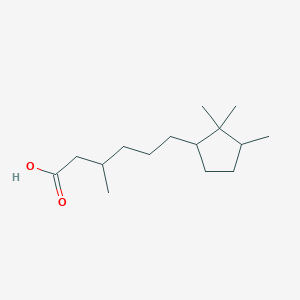
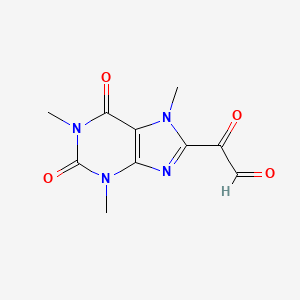
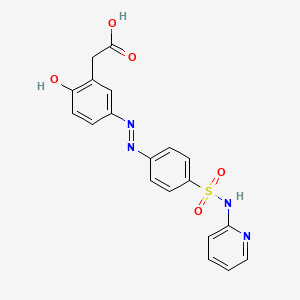

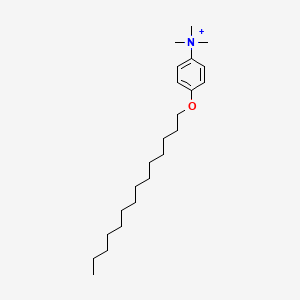
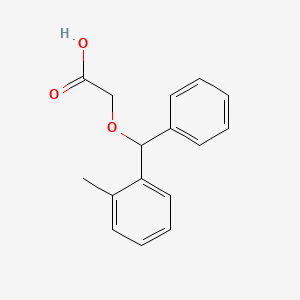

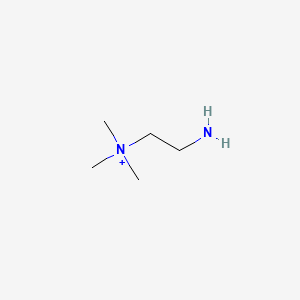
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1220357.png)
